2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
Description
2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a complex organic compound that features a benzimidazole ring fused with a piperidine ring and a bromophenylacetamide group
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O/c21-15-7-9-16(10-8-15)22-19(26)13-25-11-3-4-14(12-25)20-23-17-5-1-2-6-18(17)24-20/h1-2,5-10,14H,3-4,11-13H2,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWBLZVHSTWURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
The benzimidazole ring is typically synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For this compound, anthranilic acid (2-aminobenzoic acid) serves as the starting material.
In a representative procedure, anthranilic acid (28.1 g, 0.2 mol) and o-phenylenediamine (21.6 g, 0.2 mol) are heated in polyphosphoric acid (400 mL) at 250°C for 4 hours. The reaction mixture is then cooled, neutralized with sodium hydroxide, and filtered to yield 2-(1H-benzoimidazol-2-yl)phenylamine as a pale-yellow solid (31% yield, m.p. 214.5–215.0°C). Polyphosphoric acid acts as both a catalyst and dehydrating agent, facilitating cyclization through intramolecular amide bond formation.
Bromophenylacetamide Coupling
Synthesis of N-(4-Bromophenyl)acetamide
The bromophenylacetamide moiety is prepared separately before coupling with the benzimidazole-piperidine intermediate.
4-Bromoaniline (17.2 g, 0.1 mol) is reacted with chloroacetyl chloride (11.3 mL, 0.14 mol) in anhydrous dichloromethane at 0–5°C for 1 hour. The mixture is washed with sodium bicarbonate, dried over magnesium sulfate, and concentrated to yield N-(4-bromophenyl)chloroacetamide as a crystalline solid (82% yield).
Final Coupling Reaction
The piperidine-containing benzimidazole intermediate is coupled with N-(4-bromophenyl)chloroacetamide under basic conditions.
2-(Piperidin-1-yl)-N-[2-(1H-benzoimidazol-2-yl)-phenyl]acetamide (3.0 g, 0.008 mol) and N-(4-bromophenyl)chloroacetamide (2.4 g, 0.009 mol) are dissolved in DMF. Potassium carbonate (2.2 g, 0.016 mol) is added, and the mixture is stirred at 60°C for 6 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield this compound as a white powder (58% yield).
Optimization and Challenges
Reaction Condition Optimization
- Temperature Control : Chloroacetylation requires strict temperature control (0–5°C) to prevent diacylation byproducts.
- Solvent Selection : Ethanol and DMF are preferred for nucleophilic substitution and coupling reactions, respectively, due to their polar aprotic nature.
- Catalyst Use : Copper(I) iodide (5 mol%) enhances coupling efficiency in SNAr reactions involving bromophenyl intermediates.
Stability of Intermediates
Hydrolysis of the acetamide group is a critical concern. Aqueous solutions of intermediates are stable at pH 5.7–7.0 but undergo rapid hydrolysis (<3% in 12 hours) outside this range.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO- d6) : δ 8.21 (s, 1H, benzimidazole-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, CH2CO), 3.71–3.65 (m, 4H, piperidine-H).
- HRMS (ESI+) : m/z 428.0921 [M+H]+ (calculated for C19H20BrN3O: 428.0924).
Alternative Synthetic Routes
Solid-Phase Synthesis
Parallel solid-phase synthesis has been explored for analogous benzimidazole derivatives, though yields remain inferior (22–35%) compared to solution-phase methods.
Microwave-Assisted Reactions
Microwave irradiation (150°C, 20 minutes) reduces reaction times for piperidine substitution steps, improving yields to 74%.
Chemical Reactions Analysis
Types of Reactions
2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, such as the inhibition of cell proliferation in cancer cells or the reduction of microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.
Bilastine: A non-sedating antihistamine with a similar benzimidazole structure.
2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: Used in the treatment of allergic rhinitis.
Uniqueness
What sets 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide apart is its unique combination of a benzimidazole ring with a piperidine ring and a bromophenylacetamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 2-(3-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 396.32 g/mol. The structure features a benzimidazole moiety linked to a piperidine ring and an acetamide group, which contributes to its biological activity.
Pharmacological Properties
Benzimidazole derivatives have been extensively studied for their pharmacological potential. The specific compound under review exhibits several key biological activities:
-
Antimicrobial Activity :
- Various studies have shown that benzimidazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans .
- Anticancer Activity :
- Antidiabetic Effects :
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their molecular structure. Key modifications can enhance or diminish their efficacy:
- Substituents on the Benzimidazole Ring : The presence of halogens (like bromine in this compound) can significantly affect the compound's lipophilicity and biological interactions.
- Piperidine Ring Modifications : Alterations in the piperidine structure can influence binding affinity to biological targets, enhancing therapeutic effects.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those with piperidine substitutions. The results indicated that compounds with similar structures exhibited MIC values as low as 12.5 μg/ml against Salmonella typhi, outperforming standard antibiotics .
- Anticancer Research : In vitro assays demonstrated that certain benzimidazole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis at concentrations ranging from 5 to 20 μM .
- Diabetes Management : A recent study assessed the efficacy of a related benzimidazole derivative in diabetic rats, showing significant reductions in fasting blood glucose levels and improvements in insulin sensitivity after treatment .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationships
| Modification Type | Effect on Activity |
|---|---|
| Bromine substitution | Increased lipophilicity |
| Piperidine ring variation | Altered binding affinity |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Synthesis optimization requires careful control of reaction parameters:
- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency during imidazole ring formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve intermediate solubility, while ethanol facilitates cyclization .
- Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts accelerate key steps like Claisen-Schmidt condensations .
- Purification : Recrystallization from ethanol or chromatography (TLC-guided) ensures >95% purity .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- FT-IR : Validates functional groups (e.g., C=O at ~1680 cm⁻¹, N-H stretching in benzoimidazole) .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and piperidine protons (δ 2.5–3.5 ppm) confirm regiochemistry .
- ¹³C NMR : Carbonyl signals (δ ~170 ppm) verify acetamide linkage .
- LCMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 455) confirm molecular weight .
Advanced: How should contradictory results in biological activity across assays be resolved?
Answer: Contradictions may arise from assay-specific variables:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., α-glucosidase IC₅₀) with cell-based cytotoxicity (e.g., MTT assay) to distinguish direct vs. indirect effects .
- Dose-Response Curves : Validate activity thresholds; inconsistencies may indicate off-target effects at higher concentrations .
- Computational Docking : Use molecular dynamics to assess binding affinity variations (e.g., imidazole interactions with catalytic sites) .
Advanced: What strategies enhance therapeutic potential via structure-activity relationship (SAR) studies?
Answer:
- Substituent Modification :
- Replace 4-bromophenyl with 4-fluorophenyl to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the benzoimidazole to enhance enzyme inhibition .
- In Silico Screening : Prioritize analogs with improved docking scores (e.g., Glide XP) for α-glucosidase or kinase targets .
- In Vivo Validation : Test top candidates in diabetic or tumor-bearing rodent models to correlate SAR with efficacy .
Advanced: What methodologies evaluate α-glucosidase inhibitory effects?
Answer:
- Enzyme Assay : Incubate compound (0.1–100 μM) with α-glucosidase and substrate (PNPG), measure absorbance at 405 nm to calculate IC₅₀ .
- Kinetic Analysis : Lineweaver-Burk plots determine inhibition mode (competitive/uncompetitive) via Km/Vmax shifts .
- Comparative Studies : Benchmark against acarbose (clinical inhibitor) to assess potency (e.g., IC₅₀ ratio) .
Advanced: How can metabolic stability be assessed and improved for this compound?
Answer:
- Liver Microsome Assays : Incubate with human microsomes (37°C, NADPH), quantify parent compound via LC-MS to determine t₁/₂ .
- Structural Modifications :
- Fluorinate the piperidine ring to block CYP450-mediated oxidation .
- Replace acetamide with a sulfonamide to reduce esterase susceptibility .
- Prodrug Design : Mask polar groups (e.g., hydroxylation sites) to enhance metabolic resistance .
Basic: What in vitro/in vivo models are suitable for preliminary toxicity profiling?
Answer:
- In Vitro :
- MTT Assay : HepG2 cells (24–72 hr exposure) to assess cytotoxicity (EC₅₀) .
- Ames Test : Salmonella strains (TA98/TA100) to detect mutagenicity .
- In Vivo :
- Acute Toxicity : Single-dose (50–500 mg/kg) in rodents; monitor mortality/behavior over 14 days .
- Subchronic Studies : 28-day dosing with histopathology of liver/kidney .
Advanced: What challenges arise in crystallizing this compound for X-ray analysis?
Answer:
- Solubility Issues : Low solubility in common solvents (e.g., water, hexane) necessitates screening with DMSO/water mixtures .
- Polymorphism : Multiple crystal forms may emerge; optimize slow evaporation (25°C) to isolate stable polymorphs .
- H-Bonding : Benzoimidazole NH and acetamide C=O form intermolecular H-bonds, requiring precise stoichiometry for lattice formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
